![molecular formula C9H14Cl2F2N2O2 B2930225 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride CAS No. 2155856-26-9](/img/structure/B2930225.png)
3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride
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Overview
Description
3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 2155856-26-9 . It has a molecular weight of 291.12 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12F2N2O2.2ClH/c1-15-7-3-2-6 (4-13-7)8 (12)9 (10,11)5-14;;/h2-4,8,14H,5,12H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 144-145 degrees . It’s a powder at room temperature . More detailed physical and chemical properties might be available in a full Material Safety Data Sheet (MSDS) from the manufacturer.Scientific Research Applications
Structural Modifications for Safety and Efficacy
Compounds containing structural elements similar to "3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride" have been explored for their potential in therapeutic applications, focusing on minimizing safety risks such as mutagenicity and drug-drug interactions. An example includes the modification of a 3-methoxy-2-aminopyridine compound, demonstrating how structural adjustments can mitigate safety liabilities while retaining pharmacological activity (Palmer et al., 2012).
Investigating Bone Turnover and Osteoporosis Treatment
Research on compounds structurally related to "3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride" includes exploring their roles in bone turnover and the potential for osteoporosis treatment. For example, a study on the alpha(v)beta(3) antagonist demonstrated efficacy in vivo models of bone turnover, highlighting the therapeutic potential of such compounds (Hutchinson et al., 2003).
Enhancing Pharmaceutical Compound Stability
Investigations into the stability of pharmaceutical compounds, including those with hydration states varying from anhydrous to multiple hydrate forms, have been conducted to understand how to prevent tablet cracking at higher humidities. This research is crucial for developing stable pharmaceutical formulations (Zhao et al., 2009).
Novel Synthesis Approaches
Studies have also focused on synthesizing novel compounds with similar structural characteristics, demonstrating innovative approaches to creating derivatives with potential scientific and therapeutic applications. For instance, research on the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines shows the exploration of new chemical entities and their potential uses in various fields (Goryaeva et al., 2009).
Polymorphism and Physical Characterization
The study of polymorphism in pharmaceutical compounds, including those related to "3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride," contributes to understanding how different crystalline forms affect the physical and chemical properties of a drug. This knowledge is essential for optimizing drug formulations and ensuring consistent efficacy and stability (Vogt et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2.2ClH/c1-15-7-3-2-6(4-13-7)8(12)9(10,11)5-14;;/h2-4,8,14H,5,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXENSHNRLXYTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(C(CO)(F)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride |
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